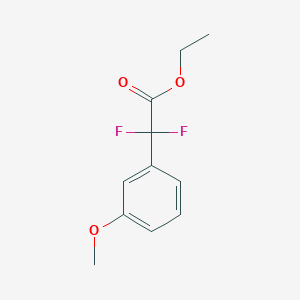

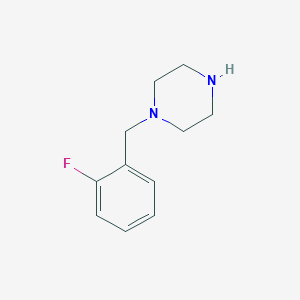

Ethyl difluoro(3-methoxyphenyl)acetate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Ethyl difluoro(3-methoxyphenyl)acetate involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis

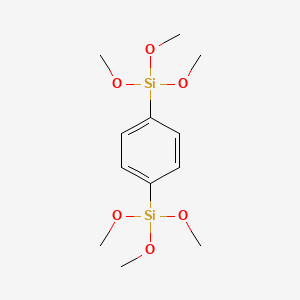

The molecular structure of Ethyl difluoro(3-methoxyphenyl)acetate is represented by the linear formula: F2CHCO2C2H5 . It has a molecular weight of 124.09 .Chemical Reactions Analysis

The chemical reactions involving Ethyl difluoro(3-methoxyphenyl)acetate are based on difluoromethylation processes . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Physical And Chemical Properties Analysis

Ethyl difluoro(3-methoxyphenyl)acetate has a melting point of 50-52°C, and a boiling point of 322-323°C. The compound is sparingly soluble in water but dissolves readily in polar organic solvents such as methanol and ethanol.Wissenschaftliche Forschungsanwendungen

Precursor in Synthesis

Ethyl difluoro(3-methoxyphenyl)acetate serves as a precursor in the synthesis of complex chemical structures. For example, it has been used in the creation of 3,3-difluoroazetidinones, highlighting an innovative approach to synthesizing these compounds through the condensation with imines. This alternative pathway offers a versatile method for generating structures with potential applications in medicinal chemistry and drug development (Bordeau et al., 2006).

Building Blocks for Introduction of CF2CO2R Groups

Ethyl difluoro(3-methoxyphenyl)acetate and its derivatives are valuable as versatile building blocks for the introduction of CF2CO2R groups into other molecules. These compounds are crucial in organic synthesis, allowing for the creation of fluorinated compounds with significant implications in material science, pharmaceuticals, and agrochemicals. Their preparation and properties have been extensively studied, demonstrating their stability and reactivity in various conditions (Amii et al., 2014).

Application in Radical Reactions

The compound has found application in radical reactions, such as in the synthesis of 3,3-difluoro-GABA (gamma-aminobutyric acid). This demonstrates its utility in creating bioactive molecules, potentially offering new pathways for drug synthesis and the exploration of novel therapeutic agents. The method utilized showcases the compound's reactivity in forming complex structures, expanding its utility in chemical synthesis (Kondratov et al., 2015).

Corrosion Inhibition

Moreover, derivatives of ethyl difluoro(3-methoxyphenyl)acetate have been explored for their corrosion inhibition efficiency. This application is particularly relevant in materials science, where the protection of metals from corrosion is crucial. The study of α-aminophosphonic acids derived from the compound has shown promising results in inhibiting the corrosion of mild steel in acidic solutions, suggesting potential industrial applications in protecting infrastructure and machinery (Djenane et al., 2019).

Wirkmechanismus

Safety and Hazards

Ethyl difluoro(3-methoxyphenyl)acetate is a flammable liquid and vapor that causes serious eye irritation . It may cause drowsiness or dizziness . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2,2-difluoro-2-(3-methoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O3/c1-3-16-10(14)11(12,13)8-5-4-6-9(7-8)15-2/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPCAEMLMPUOIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=CC=C1)OC)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653441 | |

| Record name | Ethyl difluoro(3-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl difluoro(3-methoxyphenyl)acetate | |

CAS RN |

915133-57-2 | |

| Record name | Ethyl difluoro(3-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

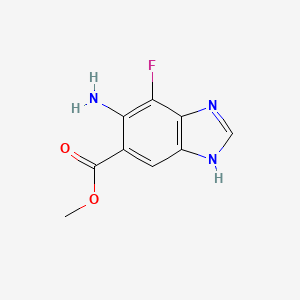

![(2S,3R,5S)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B3068901.png)

![(S)-(+)-2,2'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B3068912.png)

![(11bR)-2,6-Bis(4-chlorophenyl)-4-hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3068916.png)

![1h-Pyrrolo[2,3-c]pyridine-2-carboxylic acid,1-[(3-fluorophenyl)methyl]-,ethyl ester](/img/structure/B3068925.png)